Cas no 1779670-09-5 (2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid)

2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid
- EN300-1776091
- 1779670-09-5
- 2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid
-
- インチ: 1S/C9H13N3O2/c10-6(9(13)14)4-8-5-2-1-3-7(5)11-12-8/h6H,1-4,10H2,(H,11,12)(H,13,14)
- InChIKey: BAGDWFGBWUTKMI-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC1C2=C(CCC2)NN=1)N)=O
計算された属性
- せいみつぶんしりょう: 195.100776666g/mol
- どういたいしつりょう: 195.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 92Ų
2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776091-10g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1776091-5.0g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1776091-0.05g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1776091-5g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1776091-0.25g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1776091-0.1g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1776091-1.0g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1776091-10.0g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1776091-0.5g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1776091-2.5g |
2-amino-3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanoic acid |
1779670-09-5 | 2.5g |
$2576.0 | 2023-09-20 |
2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acidに関する追加情報
Comprehensive Overview of 2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid (CAS No. 1779670-09-5)
2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid (CAS No. 1779670-09-5) is a specialized cyclopentapyrazole-derived amino acid analog gaining attention in pharmaceutical and biochemical research. This compound features a unique cyclopentapyrazole core linked to an alanine backbone, offering distinct structural advantages for drug design. Researchers are increasingly exploring its potential as a bioisostere for conventional amino acids in peptide-based therapeutics, particularly in targeting GPCRs (G-protein coupled receptors) and enzyme inhibitors.
The growing interest in non-proteinogenic amino acids like this compound aligns with current trends in precision medicine and peptide drug discovery. Its heterocyclic modification enhances metabolic stability compared to natural amino acids – a key consideration in developing oral peptide therapeutics, one of the most searched topics in pharmaceutical development. The cyclopentapyrazole moiety contributes to improved binding affinity and selectivity, making it valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 1779670-09-5 presents interesting challenges and opportunities. The cyclopentapyrazole ring system requires specialized annulation strategies, while the amino acid functionality demands careful stereocontrol during synthesis. Recent publications highlight its utility in constructing constrained peptide scaffolds – a hot topic in peptide stapling and macrocycle drug development. These applications address common search queries about "improving peptide stability" and "enhancing membrane permeability."
Analytical characterization of 2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and 2D NMR, crucial for verifying the regiochemistry of the cyclopentapyrazole fusion. The compound's zwitterionic nature at physiological pH makes it particularly relevant for drug solubility studies, another frequently searched topic in formulation science.
In biological systems, this amino acid derivative shows promise for molecular imaging applications due to its fluorophore-compatible structure. The cyclopentapyrazole core can potentially serve as a hydrogen bond donor/acceptor network, explaining its growing use in fragment-based drug design (FBDD) – a trending subject in computational chemistry circles. Researchers are particularly interested in its potential to modulate protein-protein interactions (PPIs), a challenging but highly sought-after therapeutic target.
The compound's intellectual property landscape shows increasing patent activity, particularly in peptide mimetics and allosteric modulators. Its structural features address common drug discovery pain points frequently searched by medicinal chemists: "overcoming the rule of five" and "extending half-life of peptide drugs." The chiral center at the alpha-amino position also makes it valuable for studying stereoselective recognition in biological systems.
From a green chemistry perspective, synthetic routes to 1779670-09-5 are being optimized to reduce PMI (Process Mass Intensity), responding to growing industry focus on sustainable pharmaceutical manufacturing. The compound's biodegradability potential is also under investigation, aligning with environmental concerns in API production – topics generating increasing search volume in pharmaceutical forums.
In conclusion, 2-amino-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}propanoic acid represents an exciting intersection of peptide chemistry and heterocyclic drug design. Its unique structural features address multiple current challenges in drug discovery, from oral bioavailability to target engagement, making it a compound of growing importance in modern medicinal chemistry research and development pipelines.
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